![molecular formula C18H26F2Zr B13821878 Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium](/img/structure/B13821878.png)
Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- is an organometallic compound that features zirconium as its central metal atom. This compound is part of a broader class of organozirconium compounds, which are known for their unique chemical properties and applications in various fields such as catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- typically involves the reaction of zirconium tetrachloride with butylcyclopentadienyl ligands in the presence of a fluorinating agent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the purity of reagents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Applications De Recherche Scientifique
Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is employed in the synthesis of advanced materials, such as nanomaterials and ceramics.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism by which Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- exerts its effects involves the interaction of its zirconium center with various molecular targets. The compound can coordinate with different ligands, facilitating various chemical transformations. The pathways involved often include ligand-to-metal charge transfer and coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(cyclopentadienyl)hafnium dichloride
- Bis(cyclopentadienyl)titanium dichloride
Uniqueness
Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to its analogues. Its difluoro substituents enhance its stability and reactivity in certain chemical environments .
Propriétés
Formule moléculaire |
C18H26F2Zr |
|---|---|
Poids moléculaire |
371.6 g/mol |
InChI |
InChI=1S/2C9H13.2FH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
GAKSKYCHCSTWFO-UHFFFAOYSA-L |
SMILES canonique |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.F[Zr]F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


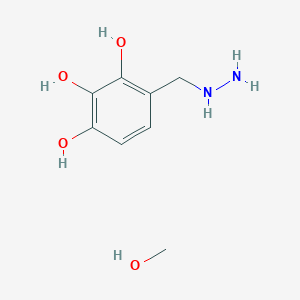
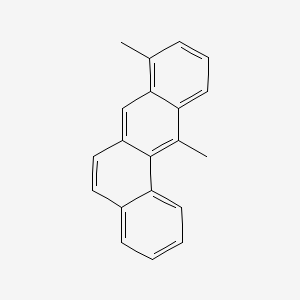

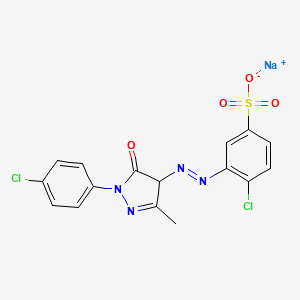



![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
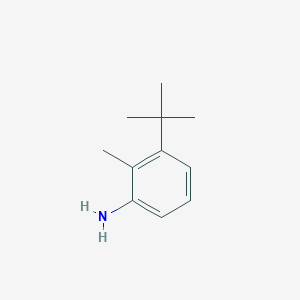
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
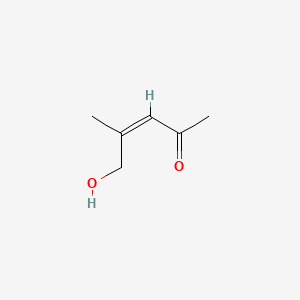

![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B13821864.png)
